molecular formula C25H25N5O B11575889 6-ethoxy-4-methyl-N-(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)quinazolin-2-amine

6-ethoxy-4-methyl-N-(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)quinazolin-2-amine

Cat. No.: B11575889
M. Wt: 411.5 g/mol
InChI Key: JQMOZZCFDRGHHN-UHFFFAOYSA-N
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Description

6-ethoxy-4-methyl-N-(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)quinazolin-2-amine is a complex organic compound with a quinazoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-4-methyl-N-(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)quinazolin-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the ethoxy and methyl groups. The final step involves the attachment of the phenyl-tetrahydroquinazolinyl moiety. Common reagents used in these reactions include ethyl iodide, methyl iodide, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-4-methyl-N-(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)quinazolin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium catalyst), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs of the compound.

Scientific Research Applications

6-ethoxy-4-methyl-N-(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)quinazolin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 6-ethoxy-4-methyl-N-(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)quinazolin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ethoxy-4-methyl-N-(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)quinazolin-2-amine is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C25H25N5O

Molecular Weight

411.5 g/mol

IUPAC Name

6-ethoxy-4-methyl-N-(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)quinazolin-2-amine

InChI

InChI=1S/C25H25N5O/c1-3-31-18-13-14-22-20(15-18)16(2)26-24(28-22)30-25-27-21-12-8-7-11-19(21)23(29-25)17-9-5-4-6-10-17/h4-6,9-10,13-15H,3,7-8,11-12H2,1-2H3,(H,26,27,28,29,30)

InChI Key

JQMOZZCFDRGHHN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NC4=C(CCCC4)C(=N3)C5=CC=CC=C5)C

Origin of Product

United States

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